molecular formula C21H30O5 B1228555 18-Hydroxy-11-deoxycortisol CAS No. 35121-42-7

18-Hydroxy-11-deoxycortisol

货号: B1228555
CAS 编号: 35121-42-7
分子量: 362.5 g/mol
InChI 键: TXZGUJHXOGBBMR-OHXCOFTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

18-Hydroxy-11-deoxycortisol, also known as this compound, is a useful research compound. Its molecular formula is C21H30O5 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Conversion Mechanisms

18-Hydroxy-11-deoxycortisol is primarily synthesized via the action of specific enzymes in the adrenal cortex. The enzyme 11β-hydroxylase (CYP11B1) converts 11-deoxycortisol to cortisol, while aldosterone synthase (CYP11B2) can convert this compound to aldosterone. Research indicates that this compound can also be produced from 11-deoxycorticosterone through enzymatic activity in both normal adrenal tissue and tumor cells associated with primary aldosteronism .

Enzymatic Activity

Studies demonstrate that CYP11B1-transfected cells exhibit a significant conversion of 11-deoxycortisol to cortisol, with a minor conversion to this compound. Conversely, CYP11B2-transfected cells show a more efficient conversion of deoxycorticosterone to both corticosterone and aldosterone, indicating a nuanced interplay between these enzymes in steroidogenesis .

Diagnostic Significance

The presence and levels of this compound can serve as biomarkers for various adrenal disorders. Elevated levels are often observed in patients with conditions such as hyperaldosteronism, where there is an overproduction of aldosterone leading to hypertension. The measurement of this compound can aid in the diagnosis and management of such endocrine disorders .

Therapeutic Implications

Research suggests that targeting the metabolic pathways involving this compound could provide new avenues for therapeutic interventions. For instance, inhibiting aldosterone synthase may help manage conditions characterized by excessive mineralocorticoid production. Furthermore, understanding its role in the synthesis of other corticosteroids could lead to novel treatments for adrenal insufficiency or hyperfunction .

Primary Aldosteronism

In a study involving patients with primary aldosteronism, researchers found that adrenal tumor tissues converted large amounts of this compound into both 18-hydroxycorticosterone and aldosterone. This suggests that the compound plays a crucial role in the pathophysiology of this condition and highlights its potential as a target for therapeutic strategies .

Hypertensive Patients

A cohort study involving hypertensive uremic patients demonstrated elevated levels of this compound. The findings indicate its involvement in mineralocorticoid-induced hypertension and underscore the importance of monitoring this compound in patients undergoing dialysis .

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for quantifying 18-hydroxy-11-deoxycortisol in serum?

Liquid chromatography (HPLC) is a gold-standard method for separating and quantifying this compound alongside cortisol in a single serum sample. This approach minimizes cross-reactivity issues common in radioimmunoassays (RIA), particularly after metyrapone administration, where RIA may overestimate cortisol due to nonspecific binding . Analytical recovery rates for HPLC exceed 95%, with interassay variability <5%, ensuring high reproducibility .

Q. How does this compound function in adrenal steroidogenesis pathways?

This steroid is an intermediate in cortisol biosynthesis, synthesized via 11β-hydroxylase (CYP11B1) activity. Its accumulation (e.g., after metyrapone administration) reflects impaired cortisol synthesis and is used diagnostically to assess pituitary-adrenal axis integrity. Elevated levels post-metyrapone indicate intact ACTH feedback regulation .

Q. What clinical correlations exist between this compound and congenital adrenal hyperplasia (CAH)?

In CAH caused by 11β-hydroxylase deficiency (11βOHD), this compound levels rise due to enzyme dysfunction. However, its diagnostic specificity is lower than 11-deoxycortisol, necessitating simultaneous measurement of 17-hydroxyprogesterone (17OHP) and 21-deoxycortisol to distinguish 11βOHD from 21-hydroxylase deficiency (21OHD) .

Advanced Research Questions

Q. How do CYP11B gene variants influence this compound synthesis?

Recombinant CYP11B enzymes with amino acid substitutions (e.g., S288G/V320A) exhibit hybrid activity, catalyzing 18-hydroxylation of 11-deoxycortisol to produce this compound. Such mutations mimic aldosterone synthase (CYP11B2) activity, potentially explaining elevated levels in glucocorticoid-suppressible hyperaldosteronism (GSH) . Gene conversions between CYP11B1 and CYP11B2 may underlie atypical steroid profiles in hypertensive disorders .

Q. What experimental challenges arise in distinguishing this compound from structurally similar steroids?

Cross-reactivity in immunoassays is a major issue. For example, monoclonal antibodies against 18-hydroxycortisol may inadvertently bind to this compound due to structural homology. HPLC with pre-purification steps (e.g., solvent extraction, gradient elution) is critical to resolve overlapping peaks .

Q. How can conflicting data on cortisol/18-hydroxy-11-deoxycortisol ratios be resolved in dynamic endocrine testing?

Post-metyrapone cortisol measurements by HPLC are 50–90% lower than RIA values due to RIA's nonspecific detection of metabolites. Standardizing protocols to HPLC and validating antibody specificity (e.g., using hybridoma-derived monoclonal antibodies) reduce discrepancies .

Q. What molecular interactions govern this compound binding to serum proteins?

Serum albumin binds steroids via hydrophobic pockets and hydrogen bonding. Competitive binding studies using mercuric ions or isotopic tracers can quantify affinity constants. Structural analogs (e.g., 18-hydroxycortisol) may compete for binding sites, altering free steroid bioavailability .

Q. How does this compound contribute to mineralocorticoid excess syndromes?

In GSH, chimeric CYP11B1/B2 enzymes produce 18-oxocortisol and 18-hydroxycortisol, which activate mineralocorticoid receptors. Elevated this compound may synergize with these steroids to exacerbate hypertension, though its direct receptor affinity remains uncharacterized .

Q. Methodological Best Practices

Q. What precautions are necessary when handling this compound in laboratory settings?

The compound is stable in organic solvents (ethanol, DMSO) but requires inert gas purging to prevent oxidation. Stock solutions (25 mg/mL) should be stored at -20°C with desiccants to avoid hydrolysis . Safety protocols mandate gloves and fume hoods due to potential endocrine-disrupting effects .

Q. How should researchers design studies to investigate this compound in heterogeneous patient populations?

Stratify cohorts by age, sex, and glucocorticoid therapy status, as pubertal patients exhibit higher 17OHP levels that may confound correlations. Include controls matched for circadian rhythm and stress exposure. Pre-register protocols using NIH preclinical guidelines to enhance reproducibility .

属性

CAS 编号

35121-42-7

分子式

C21H30O5

分子量

362.5 g/mol

IUPAC 名称

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-4-14(24)10-13(19)2-3-15-16(19)5-8-20(12-23)17(15)6-9-21(20,26)18(25)11-22/h10,15-17,22-23,26H,2-9,11-12H2,1H3/t15-,16+,17+,19+,20-,21+/m1/s1

InChI 键

TXZGUJHXOGBBMR-OHXCOFTBSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)CO

手性 SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)CO

规范 SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)CO

同义词

18-hydroxy-11-deoxycortisol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。